1,9-Diazaspiro[5.5]undecane
Description
Properties
IUPAC Name |
1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-6-11-9(3-1)4-7-10-8-5-9/h10-11H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTAYZVSYHTRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dibromopentane with piperidine under basic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
1,9-Diazaspiro[5.5]undecane exhibits potential therapeutic applications in treating various disorders:
- Sleep Disorders : Research indicates that this compound acts as an antagonist for orexin receptors, which are involved in regulating the sleep-wake cycle. By inhibiting these receptors, it may help manage conditions like insomnia .
- Obesity Treatment : Compounds derived from this compound have shown efficacy in inhibiting enzymes such as acetyl CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. For instance, specific derivatives have demonstrated IC50 values as low as 3.4 nM for ACC inhibition .
- CNS Disorders : The compound has been studied for its antagonistic effects on neuropeptide Y (NPY) and melanin-concentrating hormone receptor 1 (MCH-R1), both of which are implicated in appetite regulation and energy homeostasis .
Cancer Research
Recent studies have identified derivatives of this compound that induce apoptosis in cancer cell lines by activating the endoplasmic reticulum stress response pathway. For example, a high-throughput screening identified compounds that deplete intracellular calcium stores and exhibit cytotoxic activity against glioma cells .
Industrial Applications
In addition to its biological significance, this compound is utilized in industrial applications:
- Material Science : The compound's unique structure allows for the development of new materials with specific properties, including polymers and catalysts .
- Pharmaceutical Intermediates : It serves as an intermediate in the production of various pharmaceutical agents due to its versatility in chemical reactions .
Case Study 1: Sleep Disorder Treatment
A study focused on synthesizing derivatives of this compound aimed at developing selective orexin receptor antagonists. These compounds were evaluated for their ability to modulate sleep patterns in preclinical models, demonstrating promising results that warrant further investigation into their pharmacokinetics and efficacy in humans .
Case Study 2: Obesity Management
Research involving a library of pyrazole-fused 1,9-diazaspiro[5.5]undecanes revealed significant inhibition of ACC activity, correlating with weight loss effects observed in animal models. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions at the nitrogen positions for enhancing biological activity .
Data Table: Summary of Biological Activities
| Application Area | Mechanism of Action | Example Compounds | IC50 Values (nM) |
|---|---|---|---|
| Sleep Disorders | Orexin receptor antagonism | Various derivatives | Not specified |
| Obesity Treatment | Inhibition of acetyl CoA carboxylase | Pyrazole-fused variants | 3.4 - 174 |
| Cancer Research | Induction of ER stress response | Glioma-targeting compounds | Varies |
| CNS Disorders | Antagonism of neuropeptide Y | Benzene-fused variants | 11 - 16 |
Mechanism of Action
The mechanism of action of 1,9-Diazaspiro[5.5]undecane and its derivatives often involves interaction with specific molecular targets. For example, certain derivatives have been shown to inhibit the NS5-methyltransferase enzyme of the dengue virus, thereby preventing viral replication. The spirocyclic structure allows for specific binding interactions with the active site of the enzyme, leading to inhibition of its activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: 1,7-Diazaspiro[5.5]undecane
Unlike 1,9-diazaspiro[5.5]undecane, 1,7-diazaspiro[5.5]undecane features nitrogen atoms at positions 1 and 5. This positional isomerism alters electronic distribution and hydrogen-bonding capacity, impacting bioactivity. For example, 1,7-diazaspiro derivatives synthesized via Claisen condensation exhibit distinct reactivity patterns and are understudied compared to their 1,9-counterparts . Notably, 1,7-dioxaspiro[5.5]undecane, an oxygen analog, serves as a sex pheromone in Dacus oleae insects, highlighting the critical role of heteroatom placement in non-pharmacological applications .
Ring-Expanded Analogs: 3,7-Diazaspiro[5.6]dodecane
Expanding the spiro ring system to a 5.6 configuration (e.g., 3,7-diazaspiro[5.6]dodecane ) increases molecular flexibility and steric bulk. While this modification can enhance binding to larger protein pockets, it may reduce metabolic stability due to increased surface area. Such derivatives are often explored for library diversification in drug discovery .
Heteroatom Substitution: Oxa-Diazaspiro Derivatives
Replacing a nitrogen with oxygen, as in 4-oxa-1,9-diazaspiro[5.5]undecane , introduces polarity and alters hydrogen-bonding networks. This substitution improves aqueous solubility, making the compound suitable for oral bioavailability. The dihydrochloride salt of this derivative (CAS 1439897-97-8) is a lead candidate for CNS disorders due to its enhanced pharmacokinetics .
Functionalized Derivatives: Carbonyl-Containing Analogs
The introduction of carbonyl groups, such as in 3,9-diazaspiro[5.5]undeca-2-one , creates hydrogen-bond acceptors that enhance interactions with targets like CCR5, a chemokine receptor involved in viral entry. This derivative exhibits potent antiviral activity against HIV-1, demonstrating the importance of ketone functionalization in modulating target specificity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Fluorinated derivatives (e.g., 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone) exhibit increased logP values, enhancing blood-brain barrier penetration .
- Metabolic Stability : The spirocyclic framework of this compound reduces oxidative metabolism, prolonging half-life compared to linear analogs .
- Solubility : Oxa-diazaspiro derivatives (e.g., 4-oxa-1,9-diazaspiro[5.5]undecane) show improved aqueous solubility due to polar oxygen atoms .
Biological Activity
1,9-Diazaspiro[5.5]undecane is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.
Overview of this compound
This compound is characterized by a spiro structure formed by two piperidine rings. This unique molecular configuration contributes to its biological properties, making it a candidate for various therapeutic applications.
Biological Activities
1. Treatment of Obesity
- Mechanisms : Compounds based on the this compound scaffold have demonstrated potential in treating obesity through several mechanisms:
- Inhibition of Acetyl-CoA Carboxylase : This enzyme plays a crucial role in fatty acid synthesis. In vitro studies show that certain derivatives exhibit IC50 values as low as 4 nM against human ACC-2, indicating strong inhibitory potential .
- Antagonism Against Neuropeptide Y (NPY) : Some derivatives have shown binding affinities in the range of 11-16 nM for MCH-R1, suggesting their role in modulating appetite and energy expenditure .
2. Antiviral Activity
- Dengue Virus Inhibition : Recent studies reported that 3-chlorobenzyl-linked derivatives of this compound exhibit significant inhibitory activity against dengue virus type 2 (DENV2). These compounds could serve as lead candidates for antiviral drug development .
3. Central Nervous System Disorders
- Neuropharmacological Effects : The compound has been investigated for its effects on central nervous system disorders. Some derivatives show promise as antagonists for specific receptors involved in mood regulation and anxiety .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that some derivatives exhibit high blood clearance rates and low oral bioavailability, which may limit their effectiveness in vivo. For instance, a derivative tested showed an AUC of only 31 nM·h, suggesting rapid metabolism or elimination from the body . Further studies are needed to optimize these compounds for better pharmacokinetic profiles.
Q & A
Q. How can the "induced fit" theory guide the study of this compound’s interactions with biological targets like heparan sulfate proteoglycans?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
